molecular formula C10H9N3OS B1437067 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 55361-63-2

2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B1437067
CAS No.: 55361-63-2
M. Wt: 219.27 g/mol
InChI Key: ANADKBNDHAQFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a pyridin-4-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group can be substituted with nucleophiles such as amines or hydrazines .

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine or hydrazine can replace the methylsulfanyl group under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reducing agents like sodium borohydride can reduce the pyridine ring to a piperidine ring.

Major Products

The major products of these reactions include 2-morpholino-6-pyridin-4-yl-1H-pyrimidin-4-one and 2-hydrazino-6-pyridin-4-yl-1H-pyrimidin-4-one .

Scientific Research Applications

2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death in cancer cells . The compound may also interact with other proteins and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and pyridin-4-yl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

55361-63-2

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-methylsulfanyl-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3OS/c1-15-10-12-8(6-9(14)13-10)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14)

InChI Key

ANADKBNDHAQFAM-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=O)N1)C2=CC=NC=C2

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.